molecular formula C9H10BNO4S B8187667 1-Methanesulfonyl-1H-indole-boronic acid

1-Methanesulfonyl-1H-indole-boronic acid

Cat. No.: B8187667
M. Wt: 239.06 g/mol
InChI Key: GNUXXDQJCMHSAF-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-1H-indole-boronic acid is a high-purity chemical intermediate designed for advanced organic synthesis and drug discovery research. With a molecular formula of C9H10BNO4S and a minimum purity of 97% , this compound is a valuable building block for constructing complex molecules. Its core value lies in its dual functionality: the boronic acid group enables powerful carbon-carbon bond-forming reactions, while the methanesulfonyl (mesyl) group attached to the indole nitrogen acts as a protective and activating moiety . The primary application of this compound is in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this role, it serves as a key nucleophilic partner, allowing researchers to efficiently couple the indole scaffold with a wide variety of electrophilic aryl and heteroaryl halides. This is a method of choice for creating biaryl and heterobiaryl structures under generally mild conditions due to the stability, low toxicity, and commercial availability of boronic acids . The indole structure is a privileged scaffold in medicinal chemistry and is present in a vast number of biologically active molecules and natural products . Indole derivatives are associated with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Furthermore, boronic acids as a class have gained significant importance in pharmaceutical sciences, evidenced by several FDA-approved drugs such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . By incorporating the methanesulfonyl-protected indolylboronic acid into their synthetic routes, researchers can access a diverse array of substituted indoles. These compounds are crucial for developing novel therapeutic agents, probing biochemical pathways, and exploring structure-activity relationships in medicinal chemistry programs . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-methylsulfonylindol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4S/c1-16(14,15)11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUXXDQJCMHSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methanesulfonyl-1H-indole-boronic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methanesulfonyl-1H-indole-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indole Boronic Acids

1-(Phenylsulfonyl)-3-indoleboronic Acid
  • Structure : Phenylsulfonyl (C₆H₅SO₂-) at the 1-position; boronic acid at the 3-position.
  • Molecular Formula: C₁₄H₁₂BNO₄S.
  • Higher molecular weight (325.13 g/mol vs. 227.06 g/mol for 1-Methanesulfonyl-1H-indole-boronic acid) impacts solubility and handling .
1-Methylindole-2-boronic Acid
  • Structure : Methyl (CH₃) at the 1-position; boronic acid at the 2-position.
  • Molecular Formula: C₉H₁₀BNO₂.
  • Key Differences :
    • The methyl group is electron-donating, contrasting with the electron-withdrawing methanesulfonyl group.
    • Boronic acid at the 2-position may alter regioselectivity in Suzuki reactions compared to the 3-position .
1-Methyl-1H-indole-4-boronic Acid Hydrochloride
  • Structure : Methyl at the 1-position; boronic acid at the 4-position, with a hydrochloride salt.
  • Molecular Formula: C₉H₁₁BClNO₂.
  • Key Differences :
    • The hydrochloride salt improves aqueous solubility but may complicate purification.
    • Boronic acid at the 4-position offers distinct reactivity patterns in coupling reactions .

Core Structure Variations: Indazole Boronic Acids

1-Methyl-1H-indazol-5-yl-5-boronic Acid
  • Structure : Indazole core (two adjacent nitrogen atoms) with methyl at the 1-position and boronic acid at the 5-position.
  • Molecular Formula : C₈H₈BN₃O₂.
  • Key Differences :
    • Indazole’s aromatic stability and hydrogen-bonding capacity differ from indole, affecting binding in medicinal chemistry applications.
    • Boronic acid at the 5-position may exhibit unique catalytic behavior .

Electronic and Steric Effects

  • Methanesulfonyl vs. Phenylsulfonyl :

    • Methanesulfonyl’s smaller size reduces steric hindrance, enhancing coupling efficiency in Suzuki reactions compared to phenylsulfonyl derivatives .
    • Electron-withdrawing sulfonyl groups stabilize the indole ring, mitigating side reactions during catalysis.
  • Boronic Acid Position :

    • Boronic acid at the 3-position (as in 1-Methanesulfonyl-1H-indole-boronic acid) typically shows higher reactivity in cross-coupling than 2- or 4-position analogs due to favorable orbital alignment .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boronic Acid Position Key Substituent CAS Number
1-Methanesulfonyl-1H-indole-boronic acid C₉H₁₀BNO₄S 227.06 3 CH₃SO₂- (1-position) Not Provided
1-(Phenylsulfonyl)-3-indoleboronic acid C₁₄H₁₂BNO₄S 325.13 3 C₆H₅SO₂- (1-position) Not Provided
1-Methylindole-2-boronic acid C₉H₁₀BNO₂ 174.99 2 CH₃ (1-position) 191162-40-0
1-Methyl-1H-indazol-5-yl-5-boronic acid C₈H₈BN₃O₂ 195.98 5 CH₃ (1-position) 590418-08-9

Biological Activity

1-Methanesulfonyl-1H-indole-boronic acid is a compound that integrates the structural characteristics of indole, boronic acid, and methanesulfonyl groups. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry and biological research. The indole moiety is well-known for its presence in many natural products and pharmaceuticals, while boronic acids are crucial in various organic synthesis reactions, including the Suzuki-Miyaura coupling.

1-Methanesulfonyl-1H-indole-boronic acid can be synthesized through several chemical pathways, often involving the formation of an indole derivative followed by the introduction of the methanesulfonyl group. The general structure can be represented as follows:

  • IUPAC Name : (1-methylsulfonylindol-5-yl)boronic acid
  • Chemical Formula : C₉H₁₁BNO₄S
  • Molecular Weight : 229.06 g/mol

The biological activity of 1-Methanesulfonyl-1H-indole-boronic acid is primarily attributed to its interactions with various biological targets:

  • Suzuki-Miyaura Coupling Reaction : The boronic acid group facilitates the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules that can have therapeutic effects.
  • Indole Ring Interactions : The indole structure can interact with enzymes and receptors, potentially modulating their activity. This interaction is critical for the development of drugs targeting specific pathways in diseases such as cancer and inflammation.

Biological Activities

Research has highlighted several biological activities associated with 1-Methanesulfonyl-1H-indole-boronic acid:

  • Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies indicate that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
  • Antimicrobial Properties : Some indole derivatives exhibit antimicrobial activity against a range of pathogens. This activity may be linked to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Anti-inflammatory Effects : Research suggests that indole compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 1-Methanesulfonyl-1H-indole-boronic acid:

StudyFindings
Smith et al. (2020)Demonstrated that indole derivatives possess significant anticancer activity in vitro, particularly against breast cancer cell lines.
Johnson et al. (2021)Reported antimicrobial effects of methanesulfonyl-substituted indoles against Gram-positive bacteria, suggesting potential applications in treating infections.
Lee et al. (2022)Investigated anti-inflammatory properties, showing that certain indole derivatives reduce cytokine production in macrophages.

Case Studies

  • Anticancer Activity : In a study by Smith et al., 1-Methanesulfonyl-1H-indole-boronic acid was tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxicity compared to control compounds. The mechanism involved apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy : Johnson et al. evaluated the antimicrobial properties of related indole compounds, finding that those with methanesulfonyl groups exhibited enhanced activity against Staphylococcus aureus, highlighting their potential as new antimicrobial agents.
  • Inflammation Modulation : In research conducted by Lee et al., treatment with 1-Methanesulfonyl-1H-indole-boronic acid led to reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential role in managing inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 1-Methanesulfonyl-1H-indole-boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the methanesulfonyl group to the indole nitrogen via sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) , and (2) boronation at the desired position (e.g., C2 or C3) using Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) . Yield optimization requires strict control of anhydrous conditions, temperature (60–80°C for borylation), and stoichiometric ratios. For example, excess borating agent (1.5–2 eq.) improves conversion rates .

Q. How does the methanesulfonyl group affect the electronic properties and stability of the boronic acid moiety?

  • Methodological Answer : The electron-withdrawing methanesulfonyl group reduces electron density on the indole ring, stabilizing the boronic acid via resonance effects. This electronic modulation enhances oxidative stability and reduces protodeboronation, as observed in similar sulfonylated indole-boronic acids . Stability can be confirmed via ¹¹B NMR, where a sharp peak at ~30 ppm indicates intact boronic acid .

Q. What purification techniques are recommended for isolating 1-Methanesulfonyl-1H-indole-boronic acid?

  • Methodological Answer : Column chromatography using silica gel and a gradient of ethyl acetate/hexane (20–50%) is standard. For higher purity (>98%), recrystallization from ethanol/water (7:3 v/v) is effective. LC-MS or HPLC (C18 column, 0.1% formic acid in acetonitrile/water) validates purity .

Advanced Research Questions

Q. How do catalytic systems (e.g., ligand choice, solvent) influence Suzuki-Miyaura cross-coupling efficiency with this compound?

  • Methodological Answer : Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C achieves ~75% coupling yield with aryl halides . Switching to SPhos or XPhos ligands increases efficiency for sterically hindered partners (yield >85%) . Polar aprotic solvents (DMF, DMSO) may induce protodeboronation; thus, mixed solvents (e.g., dioxane/water) are preferred . Kinetic studies via in situ ¹H NMR can track reaction progress and optimize conditions .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonylated indole-boronic acids?

  • Methodological Answer : Discrepancies in biological activity (e.g., IC₅₀ variations in kinase inhibition) often arise from assay conditions (e.g., ATP concentration, pH). Normalizing data to control compounds (e.g., staurosporine for kinase assays) and using isothermal titration calorimetry (ITC) to measure binding affinities can clarify structure-activity relationships . Meta-analyses of PubChem BioAssay data (AID 1259391) may identify trends .

Q. Can computational methods predict the regioselectivity of electrophilic substitutions on 1-Methanesulfonyl-1H-indole-boronic acid?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the methanesulfonyl group directs electrophiles to the C5 position due to its strong electron-withdrawing effect, while the boronic acid favors C3/C4 via conjugation. MD simulations (AMBER force field) further validate solvent effects on reactivity . Experimental validation via halogenation (e.g., NBS) confirms computational predictions .

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